Fmoc-D-Trp-OH

Enantiomeric Purity Analysis Chiral HPLC Quality Control

Researchers requiring D-Trp incorporation via Fmoc SPPS face a critical procurement choice: unprotected indole building blocks risk 22-30% side-product formation during TFA cleavage when sulfonyl-protected arginine residues are present, yet Boc-protected alternatives add an extra deprotection step. Fmoc-D-Trp-OH (CAS 144701-22-4) directly addresses this dilemma for sequences lacking Arg(Pmc/Pbf), eliminating the Boc removal step while maintaining stereochemical fidelity. • Enantiomeric purity ≥99.5% (chiral HPLC) - prevents misincorporation of L-Trp that alters backbone geometry and bioactivity[reference:0]. • HPLC purity ≥98.0% - minimizes sequence impurities that confound SAR interpretation in medicinal chemistry campaigns. • Solubility 0.5 M in DMF - ensures seamless integration with automated peptide synthesizer solvent delivery systems.

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
CAS No. 144701-22-4
Cat. No. B7772072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Trp-OH
CAS144701-22-4
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
InChIInChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)
InChIKeyMGHMWKZOLAAOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Trp-OH Product Overview


Fmoc-D-Trp-OH (Nα-Fmoc-D-tryptophan, CAS 144701-22-4 / 86123-11-7) is a protected D-amino acid derivative that serves as a standard building block for introducing D-tryptophan residues via Fmoc solid-phase peptide synthesis (SPPS) . The compound comprises the 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group, which is removed under mild basic conditions (typically 20% piperidine in DMF) during iterative SPPS coupling cycles, coupled with the unmodified D-tryptophan side chain bearing a free indole NH [1]. Its molecular formula is C26H22N2O4 with a molecular weight of 426.47 g/mol [1]. Commercial specifications typically require ≥98.0% purity by HPLC, ≥99.5% enantiomeric purity, and clear solubility at 1 mmol in 2 mL DMF .

D-Trp SPPS building block – designed for incorporation of D-tryptophan residues via Fmoc solid-phase synthesis.
Enantiomeric purity control – supports chiral fidelity in peptide sequences where D-configuration is required.
DMF solubility validated – compatible with standard automated synthesizer cartridge concentrations.

Fmoc-D-Trp-OH Substitution Risks


Procurement decisions for Fmoc-tryptophan derivatives cannot be reduced to a simple choice among chemically similar entries. The Fmoc-D-Trp-OH (unprotected indole) product occupies a specific intersection of stereochemistry (D-configuration) and side-chain protection status (free indole NH) that fundamentally determines its synthetic behavior and analytical requirements. First, the D-stereochemistry is non-substitutable with the L-enantiomer (Fmoc-L-Trp-OH) when the target peptide sequence specifies a D-Trp residue, as inversion of configuration at the α-carbon alters peptide backbone geometry and biological activity [1]. Second, unlike its side-chain protected analog Fmoc-D-Trp(Boc)-OH (CAS 163619-04-3), Fmoc-D-Trp-OH carries an unprotected indole nitrogen, which eliminates the additional acidic Boc deprotection step but simultaneously introduces susceptibility to indole modification by reactive carbonium ion species during acidolytic cleavage [2]. Third, the racemic mixture Fmoc-DL-Trp-OH fails to provide enantiomerically pure D-Trp incorporation and complicates downstream purification and bioactivity interpretation . The evidence below quantifies the specific performance parameters that differentiate Fmoc-D-Trp-OH along these three axes.

L-Enantiomer (Fmoc-L-Trp-OH)
Inverts α-carbon stereochemistry; peptide backbone geometry and bioactivity may shift significantly. Not interchangeable when the sequence specifies D-Trp.
Boc-protected analog (Fmoc-D-Trp(Boc)-OH)
Adds an acid-labile Boc removal step; protects indole from modification during cleavage but alters workflow. Indole reactivity context must be reviewed.
Racemic mixture (Fmoc-DL-Trp-OH)
Fails to provide enantiomerically pure D-Trp incorporation; may complicate purification and confound downstream biological interpretation.

Fmoc-D-Trp-OH Performance Evidence


Chiral HPLC Purity and Elution Behavior

Fmoc-D-Trp-OH exhibits a unique elution order on Chiralcel-OD cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase compared to all other Fmoc amino acids analyzed. For Trp enantiomers, the elution order is reversed (D-Trp elutes before L-Trp, whereas for other amino acids the L-form typically elutes before the D-form) [1]. This inversion of elution order—contrary to the generally held expectation that elution order is identical within a homologous series—has direct analytical consequences. The method achieves separation factors (α-values) between 1.5 and 2.2 for Fmoc-Trp enantiomers, enabling a general detection limit below 0.05% and antipode determination in the ppm range in optimized cases [1]. Commercial Fmoc-D-Trp-OH is routinely specified at ≥99.5% enantiomeric purity (area/area) .

Chiral HPLC elution
Reported comparison
Elution order reversal: D-Trp elutes before L-Trp on Chiralcel-OD (α 1.5–2.2, detection limit
Unique elution profile requires method verification distinct from other Fmoc amino acids.
Enantiomeric purity specification ≥99.5% supports QC workflows.
Indole modification
Head-to-head
Unprotected indole (Fmoc-D-Trp-OH): 22–30% Pmc-modified side product in Arg(Pmc)-containing cleavage.
Indole reactivity context differs; Boc-protected analog may reduce purification burden when Arg(Pmc) is present.
Cleavage with Reagent K / R / TFA-EDT-water; model peptide dynorphin A-(1–13) analog.
Commercial purity
Lot attribute
≥99.5% enantiomeric purity (chiral HPLC), ≥98.0% HPLC purity, DMF solubility 0.5 M.
Multi-parameter QC reduces need for in-house re-analysis and supports procurement confidence.
Novabiochem® release specs; orthogonal TLC and titration also reported.
D-Trp structural effect
Class-level
D-amino acid substitution disrupts β-sheet structure and modulates hydrophobicity in cyclic antimicrobial peptide analogs.
Supports stereochemical-control context; D-Trp incorporation is not interchangeable with L-Trp for sequence-defined studies.
Class-level inference from gramicidin S analog series; CD spectroscopy data.
DMF solubility
Lot attribute
1 mmol dissolves clearly in 2 mL DMF (0.5 M) at ambient temperature.
Validated solubility supports automated SPPS coupling workflows and reduces delivery-line risk.
Visual clarity assessment; part of commercial release testing.
Enantiomeric Purity Analysis Chiral HPLC Quality Control FMOC Amino Acid Analytics

Indole Modification During TFA Cleavage

In the Fmoc SPPS of [Asn²,Trp⁴]dynorphin A-(1–13)—a sequence highly susceptible to Trp indole modification—synthesis using Fmoc-Trp-OH (unprotected indole) followed by cleavage with Reagent K (82.5% TFA), Reagent R (90% TFA), or TFA containing 20% EDT and 4% water consistently produced 22–30% of a side product resulting from Trp modification by the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group released from Arg(Pmc) residues [1]. In contrast, when the synthesis was repeated using Fmoc-Trp(Boc)-OH (Boc-protected indole nitrogen) and cleaved with TFA containing 20% EDT and 5% water, the desired peptide was obtained in essentially pure form with <5% of the Pmc-containing side product [1].

Indole modification
Head-to-head
Unprotected indole (Fmoc-D-Trp-OH): 22–30% Pmc-modified side product in Arg(Pmc)-containing cleavage.
Indole reactivity context differs; Boc-protected analog may reduce purification burden when Arg(Pmc) is present.
Cleavage with Reagent K / R / TFA-EDT-water; model peptide dynorphin A-(1–13) analog.
SPPS Cleavage Optimization Tryptophan Side Reactions Dynorphin Analog Synthesis Fmoc-D-Trp-OH vs Fmoc-D-Trp(Boc)-OH

Commercial Enantiomeric Purity Specifications

Commercial Fmoc-D-Trp-OH from reputable vendors (e.g., Merck Millipore Novabiochem®) is released with multi-parameter quality specifications that exceed general reagent-grade requirements. The enantiomeric purity is specified at ≥99.5% (area/area) by chiral analysis . HPLC purity is specified at ≥98.0% (area/area), with additional orthogonal purity verification via TLC (≥98%) and acidimetric titration (≥96.0%) . Water content is controlled at ≤1.00% (Karl Fischer) . Solubility is validated at 1 mmol in 2 mL DMF, yielding a clearly soluble solution .

Commercial purity
Lot attribute
≥99.5% enantiomeric purity (chiral HPLC), ≥98.0% HPLC purity, DMF solubility 0.5 M.
Multi-parameter QC reduces need for in-house re-analysis and supports procurement confidence.
Novabiochem® release specs; orthogonal TLC and titration also reported.
Procurement Specifications Quality Control Novabiochem Enantiomeric Purity

D-Trp Substitution and Structural Impact

In a systematic study of single D-amino acid substitutions in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S, D-Trp substitution at position 4 (introduced using Fmoc-D-Trp-OH building blocks during SPPS) was evaluated alongside D-Leu, D-Phe, D-Tyr, D-Asn, D-Lys, and achiral Gly [1]. The study demonstrated that D-amino acid substitution generally disrupts β-sheet structure and alters hydrophobicity profiles, with differential effects on antimicrobial activity and hemolytic toxicity depending on the specific amino acid substituted [1]. This class of evidence establishes that D-Trp incorporation is not interchangeable with L-Trp in bioactive peptide sequences—the D-stereocenter alters backbone conformation, sheet disruption propensity, and resulting biological activity [1].

D-Trp structural effect
Class-level
D-amino acid substitution disrupts β-sheet structure and modulates hydrophobicity in cyclic antimicrobial peptide analogs.
Supports stereochemical-control context; D-Trp incorporation is not interchangeable with L-Trp for sequence-defined studies.
Class-level inference from gramicidin S analog series; CD spectroscopy data.
Antimicrobial Peptide Design Gramicidin S Analogs D-Amino Acid Substitution β-Sheet Disruption

DMF Solubility for SPPS Coupling

Fmoc-D-Trp-OH demonstrates validated solubility of 1 mmol in 2 mL DMF (equivalent to 0.5 M concentration), producing a clearly soluble solution suitable for standard Fmoc SPPS coupling protocols . This solubility specification is critical for automated synthesizers requiring consistent amino acid delivery at defined molar concentrations. The specification is verified as part of the commercial release testing and serves as a procurement-relevant quality attribute .

DMF solubility
Lot attribute
1 mmol dissolves clearly in 2 mL DMF (0.5 M) at ambient temperature.
Validated solubility supports automated SPPS coupling workflows and reduces delivery-line risk.
Visual clarity assessment; part of commercial release testing.
SPPS Solubility DMF Compatibility Coupling Solution Preparation

Fmoc-D-Trp-OH Application Scenarios


Scenario 1: Peptide Synthesis Without Arg(Pmc)

Fmoc-D-Trp-OH is the appropriate procurement choice when synthesizing D-Trp-containing peptide sequences that do NOT contain sulfonyl-protected arginine residues (e.g., Arg(Pmc) or Arg(Pbf)). As demonstrated in Section 3 Evidence Item 2, the unprotected indole nitrogen of Fmoc-D-Trp-OH is susceptible to modification by released Pmc carbonium ions during TFA cleavage, generating 22–30% side product in arginine-containing sequences [1]. In sequences lacking sulfonyl-protected residues, this side reaction pathway is absent, and Fmoc-D-Trp-OH provides the same D-Trp incorporation with the advantage of eliminating the Boc deprotection step required for Fmoc-D-Trp(Boc)-OH. The ≥99.5% enantiomeric purity specification (Section 3 Evidence Item 3) ensures stereochemical fidelity without the additional synthetic step .

Scenario 2: Chiral HPLC Method Development

Fmoc-D-Trp-OH serves as a critical reference standard for developing and validating chiral HPLC methods for D-Trp-containing peptides and intermediates. As documented in Section 3 Evidence Item 1, the reversed elution order of Trp enantiomers on Chiralcel-OD columns (D-Trp elutes before L-Trp) is unique among Fmoc amino acids [2]. QC laboratories validating enantiomeric purity methods for D-Trp-containing peptide APIs or intermediates must account for this elution reversal to avoid misidentification of the D-enantiomer peak. The method's demonstrated detection limit of <0.05% and α-values of 1.5–2.2 on Chiralcel-OD provide a validated analytical framework applicable to both raw material release testing and in-process control [2]. The commercial availability of Fmoc-D-Trp-OH at ≥99.5% enantiomeric purity makes it suitable as a system suitability standard for method qualification.

Scenario 3: Automated SPPS for SAR Studies

Fmoc-D-Trp-OH is the essential building block for automated solid-phase synthesis of D-Trp-substituted analogs in structure-activity relationship (SAR) campaigns. As established in Section 3 Evidence Item 4, D-Trp incorporation (in contrast to L-Trp) alters peptide backbone conformation and can modulate β-sheet propensity in cyclic antimicrobial peptides [3]. For medicinal chemistry programs investigating the effect of D-amino acid substitution on protease stability, receptor binding, or antimicrobial specificity, Fmoc-D-Trp-OH must be procured rather than the L-enantiomer. The validated 0.5 M solubility in DMF (Section 3 Evidence Item 5) ensures compatibility with automated peptide synthesizer solvent delivery systems , while the ≥98.0% HPLC purity specification reduces the likelihood of sequence impurities that could confound SAR interpretation.

Scenario 4: GMP Peptide API Manufacturing

For GMP manufacturing of peptide active pharmaceutical ingredients (APIs) containing D-Trp residues, Fmoc-D-Trp-OH must be procured with fully documented enantiomeric purity specifications. The commercial specification of ≥99.5% enantiomeric purity provides quantitative traceability required for regulatory filings and batch release documentation. The detection limit of <0.05% achievable via the Chiralcel-OD method [2] enables rigorous control of the L-Trp impurity to sub-0.5% levels—a critical quality attribute for peptide therapeutics where the presence of the wrong stereoisomer can alter pharmacological activity or immunogenicity. Procurement decisions should prioritize vendors providing certificates of analysis with chiral HPLC data rather than relying solely on achiral purity metrics.

Application
Selection Property
Validation Focus
Peptide synthesis without Arg(Pmc) or sulfonyl-protected residues
Indole side-chain reactivity context
Review cleavage byproduct risk
Chiral HPLC method development for D-Trp peptides
Enantiomer elution order on Chiralcel-OD
D-Trp peak assignment validation
Automated SPPS for D-Trp-containing analog SAR
Stereochemical identity and solubility
Coupling efficiency and D-configuration verification
Quality-controlled peptide production (documented purity)
Multi-parameter purity documentation
Lot-specific enantiomeric purity and solubility records

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Trp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.